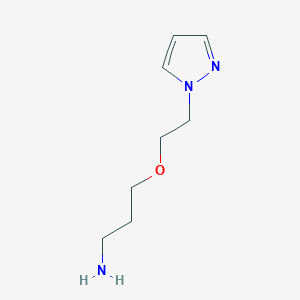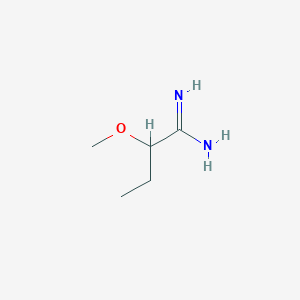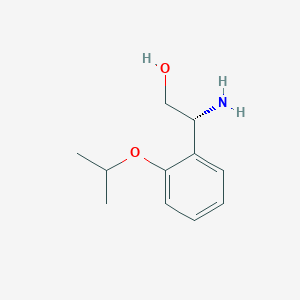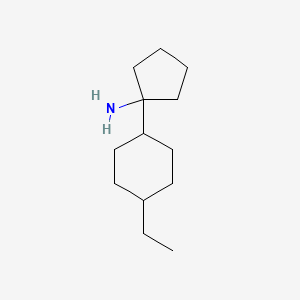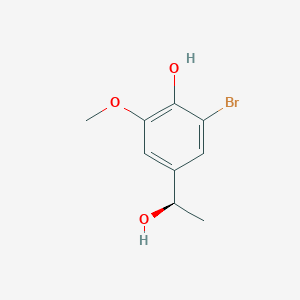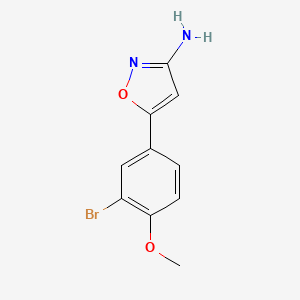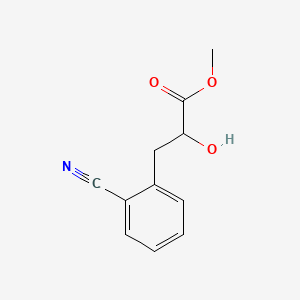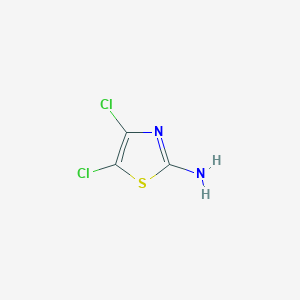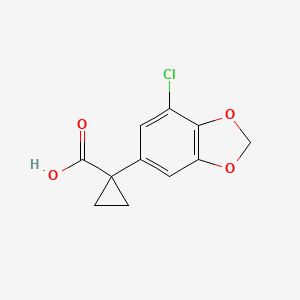
1-(7-Chloro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropane-1-carboxylic acid is a chemical compound characterized by its unique structure, which includes a cyclopropane ring and a 1,3-dioxaindan moiety
Méthodes De Préparation
The synthesis of 1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropane-1-carboxylic acid typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 7-chloro-1,3-dioxaindan-5-yl derivatives.
Cyclopropanation: The key step involves the cyclopropanation of the intermediate compound to introduce the cyclopropane ring.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of specific catalysts and solvents.
Analyse Des Réactions Chimiques
1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
2-(7-chloro-1,3-dioxaindan-5-yl)acetic acid: This compound shares a similar structure but differs in the presence of an acetic acid group instead of a cyclopropane ring.
(7-chloro-1,3-dioxaindan-5-yl)methanamine: This compound contains a methanamine group instead of a carboxylic acid group.
The uniqueness of 1-(7-chloro-1,3-dioxaindan-5-yl)cyclopropane-1-carboxylic acid lies in its specific structural features, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H9ClO4 |
|---|---|
Poids moléculaire |
240.64 g/mol |
Nom IUPAC |
1-(7-chloro-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H9ClO4/c12-7-3-6(11(1-2-11)10(13)14)4-8-9(7)16-5-15-8/h3-4H,1-2,5H2,(H,13,14) |
Clé InChI |
CWIRUFZXQCNXLK-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=CC3=C(C(=C2)Cl)OCO3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


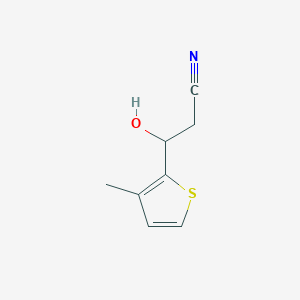
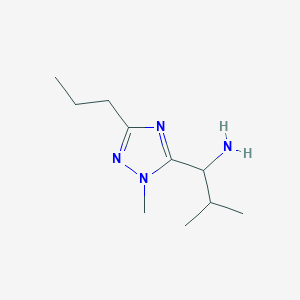
![1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonyl chloride](/img/structure/B13608632.png)


